![molecular formula C16H19ClN4O4S B2826051 6-[4-(3-Chloro-2-methylphenyl)sulfonylpiperazin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione CAS No. 2320211-48-9](/img/structure/B2826051.png)
6-[4-(3-Chloro-2-methylphenyl)sulfonylpiperazin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione
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Overview
Description
6-[4-(3-Chloro-2-methylphenyl)sulfonylpiperazin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione is a complex organic compound that features a combination of sulfonyl, piperazine, and pyrimidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(3-Chloro-2-methylphenyl)sulfonylpiperazin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is synthesized through a Mannich reaction, which involves the condensation of formaldehyde, a secondary amine, and a ketone or aldehyde.
Sulfonylation: The piperazine intermediate is then sulfonylated using a sulfonyl chloride, such as 3-chloro-2-methylbenzenesulfonyl chloride, under basic conditions to form the sulfonylpiperazine derivative.
Pyrimidine Ring Formation: The final step involves the cyclization of the sulfonylpiperazine derivative with appropriate reagents to form the pyrimidine ring, resulting in the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
6-[4-(3-Chloro-2-methylphenyl)sulfonylpiperazin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to reduce the sulfonyl group.
Substitution: The chloro group in the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced sulfonyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: The compound can be explored for its potential as a pharmaceutical agent due to its structural features that may interact with biological targets.
Biological Studies: It can be used in studies to understand its effects on various biological pathways and its potential as a therapeutic agent.
Chemical Biology: The compound can serve as a tool to probe biological systems and understand the role of specific molecular interactions.
Industrial Applications: It may find use in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 6-[4-(3-Chloro-2-methylphenyl)sulfonylpiperazin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione would depend on its specific biological target. Generally, compounds with similar structures can act by:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes.
Receptor Interaction: Binding to receptors and altering their signaling pathways.
DNA/RNA Interaction: Interacting with nucleic acids and affecting gene expression or replication.
Comparison with Similar Compounds
Similar Compounds
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: This compound features a piperazine ring and a triazole moiety, similar to the sulfonylpiperazine structure.
Indole Derivatives: Compounds containing the indole nucleus, which have diverse biological activities and applications.
Uniqueness
6-[4-(3-Chloro-2-methylphenyl)sulfonylpiperazin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione is unique due to its combination of sulfonyl, piperazine, and pyrimidine moieties, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
6-[4-(3-chloro-2-methylphenyl)sulfonylpiperazin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4O4S/c1-11-12(17)4-3-5-13(11)26(24,25)21-8-6-20(7-9-21)14-10-15(22)19(2)16(23)18-14/h3-5,10H,6-9H2,1-2H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXYBIZNZENAMFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCN(CC2)C3=CC(=O)N(C(=O)N3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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